N-[4-(aminomethyl)oxan-4-yl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide
Description
N-[4-(aminomethyl)oxan-4-yl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide is a research compound with a molecular formula of C12H22N4O3S and a molecular weight of 302.40 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.
Properties
IUPAC Name |
N-[4-(aminomethyl)oxan-4-yl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S/c1-4-17-11(3)12(10(2)15-17)21(18,19)16-13(9-14)5-7-20-8-6-13/h16H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKGYQTUCDERIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NC2(CCOCC2)CN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(aminomethyl)oxan-4-yl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide involves several steps. One common method includes the reaction of 4-(aminomethyl)oxane with 1-ethyl-3,5-dimethylpyrazole-4-sulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-[4-(aminomethyl)oxan-4-yl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
N-[4-(aminomethyl)oxan-4-yl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: The compound is utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)oxan-4-yl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity by blocking the active site or altering the protein’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
N-[4-(aminomethyl)oxan-4-yl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide is unique due to its specific chemical structure, which imparts distinct properties compared to similar compounds. Some similar compounds include:
N-[4-(aminomethyl)oxan-4-yl]-1-propan-2-ylimidazole-4-sulfonamide: This compound has a similar oxane and sulfonamide structure but differs in the pyrazole ring substitution.
4-Aminomethyltetrahydropyran: This compound shares the oxane ring but lacks the pyrazole and sulfonamide groups.
These differences in structure result in variations in their chemical reactivity and biological activity, making this compound a valuable compound for specific research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
